molecular formula C20H23NO3 B5822548 4-tert-butylbenzyl 3-(acetylamino)benzoate

4-tert-butylbenzyl 3-(acetylamino)benzoate

Cat. No. B5822548
M. Wt: 325.4 g/mol
InChI Key: KSJKEHZEYHOHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butylbenzyl 3-(acetylamino)benzoate, also known as TBB or TBBt, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBB is a white crystalline solid that is soluble in organic solvents and is primarily used as a reagent in organic synthesis. In

Scientific Research Applications

4-tert-butylbenzyl 3-(acetylamino)benzoate has been used in various scientific research applications, including as a fluorescent probe for imaging lipid droplets in live cells, as a substrate for studying the activity of carboxylesterases, and as an inhibitor of protein kinase CK2. 4-tert-butylbenzyl 3-(acetylamino)benzoate has also been investigated for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of 4-tert-butylbenzyl 3-(acetylamino)benzoate varies depending on its application. As a fluorescent probe, 4-tert-butylbenzyl 3-(acetylamino)benzoate binds to the surface of lipid droplets and emits a fluorescent signal upon excitation with light. As a substrate for carboxylesterases, 4-tert-butylbenzyl 3-(acetylamino)benzoate is hydrolyzed by the enzyme and produces a fluorescent product. As an inhibitor of protein kinase CK2, 4-tert-butylbenzyl 3-(acetylamino)benzoate binds to the active site of the enzyme and prevents its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
4-tert-butylbenzyl 3-(acetylamino)benzoate has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 4-tert-butylbenzyl 3-(acetylamino)benzoate has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, 4-tert-butylbenzyl 3-(acetylamino)benzoate has been shown to protect against oxidative stress and improve mitochondrial function. 4-tert-butylbenzyl 3-(acetylamino)benzoate has also been shown to have anti-inflammatory effects in macrophages and to modulate the immune response in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butylbenzyl 3-(acetylamino)benzoate is its versatility in different applications. 4-tert-butylbenzyl 3-(acetylamino)benzoate is a small molecule that can be easily synthesized and modified for different purposes. 4-tert-butylbenzyl 3-(acetylamino)benzoate also has a high affinity for its target molecules, which makes it an effective tool for studying biological processes. However, 4-tert-butylbenzyl 3-(acetylamino)benzoate has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 4-tert-butylbenzyl 3-(acetylamino)benzoate. One area of interest is the development of 4-tert-butylbenzyl 3-(acetylamino)benzoate derivatives with improved properties, such as increased solubility or selectivity for specific targets. Another area of interest is the investigation of 4-tert-butylbenzyl 3-(acetylamino)benzoate's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, 4-tert-butylbenzyl 3-(acetylamino)benzoate could be used in combination with other compounds to enhance their activity or to study complex biological processes. Overall, 4-tert-butylbenzyl 3-(acetylamino)benzoate has significant potential for advancing scientific research in various fields.

Synthesis Methods

The synthesis of 4-tert-butylbenzyl 3-(acetylamino)benzoate involves the reaction between 4-tert-butylbenzyl chloride and 3-aminoacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or toluene, and the product is obtained through crystallization. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.

properties

IUPAC Name

(4-tert-butylphenyl)methyl 3-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(22)21-18-7-5-6-16(12-18)19(23)24-13-15-8-10-17(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJKEHZEYHOHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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